molecular formula C17H18ClNOS2 B2887733 (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 2034224-08-1

(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Cat. No.: B2887733
CAS No.: 2034224-08-1
M. Wt: 351.91
InChI Key: PKWYXYATBXDYFO-UHFFFAOYSA-N
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Description

The compound (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone features a fused thieno[3,2-c]pyridine core with a chlorine substituent at position 2 and a methanone group bridging to a cyclopentyl-thiophene moiety. The chloro group enhances electrophilicity, while the thiophen-2-yl cyclopentyl moiety may influence lipophilicity and target binding .

Properties

IUPAC Name

(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(1-thiophen-2-ylcyclopentyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNOS2/c18-15-10-12-11-19(8-5-13(12)22-15)16(20)17(6-1-2-7-17)14-4-3-9-21-14/h3-4,9-10H,1-2,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWYXYATBXDYFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC4=C(C3)C=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic synthesis techniques:

  • Formation of Thieno[3,2-c]pyridine Core: Starting with appropriate thiophene and pyridine derivatives, cyclization and chlorination steps are performed to introduce the chlorine atom and form the thieno[3,2-c]pyridine core.

  • Attachment of the Cyclopentyl Group: Using Grignard or organolithium reagents, a cyclopentyl group is introduced to the structure.

  • Final Methanone Linkage: The final step involves linking the two primary components via a methanone group, often using standard coupling agents and reaction conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis routes to larger reactors, ensuring efficient yield and purity through optimized reaction conditions, use of continuous flow processes, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: Undergoes oxidation reactions, especially at the thiophene and pyridine rings.

  • Reduction: Reduction reactions can alter the carbonyl group in the methanone bridge.

  • Substitution: Chlorine atoms can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

  • Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

  • Nucleophiles: Ammonia (NH3), thiolates (RS-).

Major Products Formed

  • Oxidation Products: Sulfoxides, sulfones.

  • Reduction Products: Alcohols, amines (upon reductive amination).

  • Substitution Products: Thiophene derivatives, chloropyridines.

Scientific Research Applications

Chemistry

  • Catalysis: Used as a catalyst precursor in organic reactions.

  • Synthesis Intermediate: Acts as an intermediate in the synthesis of more complex molecules.

Biology

  • Bioactivity Studies: Investigated for its potential bioactivity against various biological targets.

  • Enzyme Inhibition: Studied as an enzyme inhibitor in biochemical assays.

Medicine

  • Pharmaceuticals: Explored for therapeutic applications due to its unique structure and potential bioactivity.

Industry

  • Material Science: Utilized in the development of advanced materials.

  • Agricultural Chemicals:

Mechanism of Action

The compound’s mechanism of action involves interacting with specific molecular targets, possibly through binding to enzyme active sites or cellular receptors, altering their function. Detailed pathways include:

  • Enzyme Inhibition: Binding to the active site of target enzymes, inhibiting their catalytic activity.

  • Receptor Modulation: Interacting with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Modifications

Prasugrel Metabolites

Prasugrel, a thienopyridine antiplatelet drug, shares the dihydrothieno[3,2-c]pyridine core. Its metabolite R-138727 replaces the methanone group with a carboxylic acid and cyclopropane substituent, altering metabolic stability and cytochrome P450 interactions . The target compound’s cyclopentyl-thiophene group may reduce P450-mediated metabolism compared to prasugrel’s fluorophenyl-cyclopropane moiety.

Methyl (2S)-2-(2-Chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate (SR-25990)

This analog () substitutes the cyclopentyl-thiophene with a 2-chlorophenyl acetate group.

Hexahydrocycloocta[b]thieno[3,2-e]pyridine Derivatives

The compound in features an expanded eight-membered ring fused to thieno[3,2-e]pyridine. This larger ring system likely reduces conformational flexibility and alters bioavailability compared to the six-membered dihydrothienopyridine in the target compound.

Substituent Variations

Ethanol vs. Methanone Substituents

The compound 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)ethanol () replaces the methanone with an ethanol group.

Thiazolo[5,4-c]pyridine Derivatives

describes a thiazolo[5,4-c]pyridine core, where sulfur in the thiophene is replaced by a nitrogen-containing thiazole.

Methodological Considerations for Similarity Analysis

Virtual screening methods () highlight that structural similarity correlates with biological activity. The target compound’s thiophene and chloro groups align with pharmacophores for kinase inhibition or GPCR modulation. However, dissimilarities in substituents (e.g., cyclopentyl vs. chlorophenyl) may redirect selectivity toward unique targets .

Biological Activity

The compound (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a novel organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a thieno[3,2-c]pyridine core and a thiophene-substituted cyclopentyl group. The presence of chlorine and carbonyl functionalities contributes to its unique properties.

Molecular Formula

  • C : 15
  • H : 14
  • Cl : 1
  • N : 2
  • O : 1
  • S : 1

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a variety of biological activities:

  • Antimicrobial Activity : Compounds containing thieno[3,2-c]pyridine structures have shown efficacy against various bacterial strains.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.
  • Neuroprotective Effects : Initial studies suggest that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways.
  • Receptor Modulation : It could interact with neurotransmitter receptors, influencing neuronal signaling.
  • Cell Cycle Disruption : In cancer cells, it may interfere with the cell cycle, leading to apoptosis.

Study 1: Anticancer Activity

A study evaluated the anticancer effects of derivatives similar to the target compound on various cancer cell lines (e.g., MCF-7 and HeLa). Results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-712.5Caspase activation
Compound BHeLa15.0Cell cycle arrest

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thieno[3,2-c]pyridine derivatives. The target compound showed promising activity against Gram-positive bacteria with an MIC value of 8 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli>64

Computational Studies

Quantitative structure–activity relationship (QSAR) modeling has been employed to predict the biological activity based on structural features. These computational approaches help identify potential modifications that could enhance efficacy.

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